molecular formula C25H24N4O2 B14271562 N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide CAS No. 128532-89-8

N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide

Cat. No.: B14271562
CAS No.: 128532-89-8
M. Wt: 412.5 g/mol
InChI Key: IMDYHTAICYEMIS-UHFFFAOYSA-N
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Description

N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide typically involves the reaction of 2-methylquinoline with pentanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Commonly used catalysts include transition metal complexes, while solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-methylquinolin-8-yl)pentanediamide
  • N,N’-bis(2-chloroquinolin-8-yl)pentanediamide
  • N,N’-bis(2-ethylquinolin-8-yl)pentanediamide

Uniqueness

N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide is unique due to its specific substitution pattern on the quinoline rings, which may confer distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

CAS No.

128532-89-8

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N,N'-bis(2-methylquinolin-8-yl)pentanediamide

InChI

InChI=1S/C25H24N4O2/c1-16-12-14-18-6-3-8-20(24(18)26-16)28-22(30)10-5-11-23(31)29-21-9-4-7-19-15-13-17(2)27-25(19)21/h3-4,6-9,12-15H,5,10-11H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

IMDYHTAICYEMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)CCCC(=O)NC3=CC=CC4=C3N=C(C=C4)C)C=C1

Origin of Product

United States

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